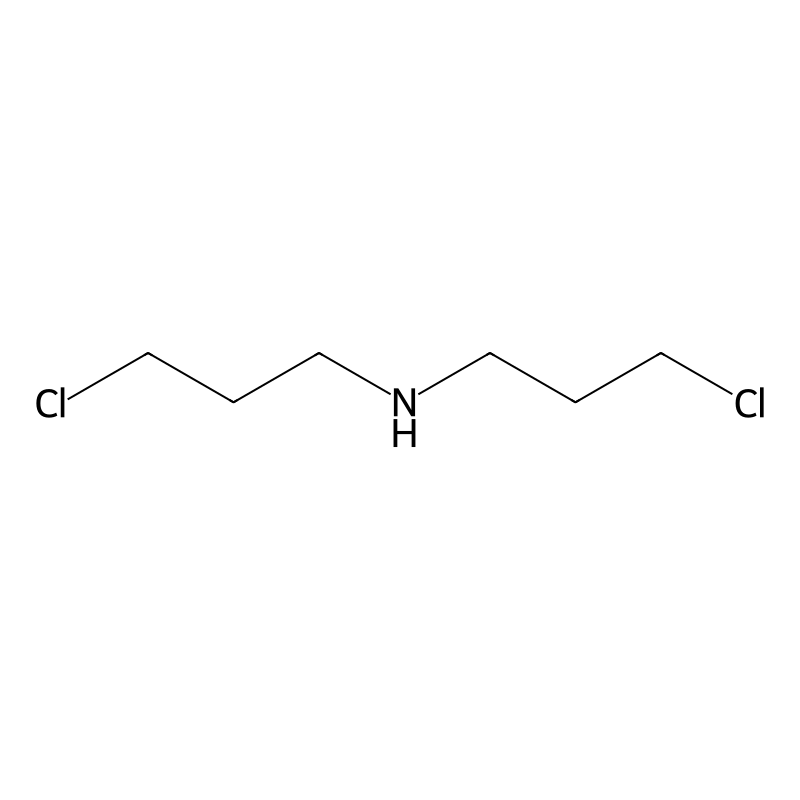

Bis(3-chloropropyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Application Summary: Bis(3-chloropropyl)amine is utilized in organic chemistry for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, due to its reactivity and functional group compatibility .

Methods of Application: The compound is often used in nucleophilic substitution reactions, where it can introduce chloropropyl groups into organic molecules. This is typically done under controlled conditions, such as inert atmospheres and specific temperatures, to ensure the desired reaction pathway .

Medicinal Chemistry

Application Summary: In medicinal chemistry, Bis(3-chloropropyl)amine serves as a precursor for the synthesis of therapeutic agents, including receptor ligands and enzyme inhibitors .

Methods of Application: It is used to synthesize intermediates that are further modified to create active pharmaceutical ingredients. The compound’s ability to form stable bonds with nitrogen-containing groups is particularly valuable in this field .

Results and Outcomes: Research has shown that derivatives of Bis(3-chloropropyl)amine can exhibit significant biological activity, leading to the development of new medications with improved efficacy and safety profiles .

Materials Science

Application Summary: This amine is applied in the design and fabrication of polymers, catalysts, sensors, and functional materials, leveraging its electronic and mechanical properties .

Methods of Application: Bis(3-chloropropyl)amine is incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. It is also used in the synthesis of catalysts that facilitate various chemical reactions .

Catalysis

Application Summary: In catalysis, the compound is used to synthesize silane coupling agents, which are crucial for producing various functional materials .

Methods of Application: Bis(3-chloropropyl)amine undergoes hydrosilylation reactions to form trichloro(3-chloropropyl)silane, a key intermediate in the production of silane coupling agents .

Results and Outcomes: The use of Bis(3-chloropropyl)amine in catalysis has led to the efficient production of silane coupling agents, which are widely used in industrial applications due to their adhesive properties and resistance to environmental factors .

Environmental Science

Application Summary: The compound is investigated for its role in pollution control, toxicity, and environmental remediation, particularly in carbon capture technologies .

Methods of Application: Bis(3-chloropropyl)amine is used in absorption processes to capture carbon dioxide from industrial emissions. Its amine groups react with CO2, facilitating its removal from gas streams .

Results and Outcomes: Studies have demonstrated that amines like Bis(3-chloropropyl)amine can effectively capture CO2, potentially reducing greenhouse gas emissions and mitigating climate change impacts .

Renewable Energy

Application Summary: In renewable energy, Bis(3-chloropropyl)amine is explored for its potential in biogas upgrading and liquefaction processes, aiming to produce cleaner fuel alternatives .

Methods of Application: The compound is used in amine-based absorption processes to purify biogas by removing carbon dioxide, thereby enhancing the calorific value of the resulting biomethane .

Results and Outcomes: Optimization studies have shown that amine-based biogas upgrading using compounds like Bis(3-chloropropyl)amine can be both thermodynamically and economically efficient, contributing to the production of sustainable energy sources .

Advanced Materials Science

Application Summary: Bis(3-chloropropyl)amine is instrumental in the design and synthesis of multifunctional materials, such as stimuli-responsive polymers, self-healing materials, and smart surfaces .

Methods of Application: These materials are engineered to respond to environmental changes, like temperature or pH, and Bis(3-chloropropyl)amine’s reactivity is key in creating these dynamic properties .

Biomedical Materials

Application Summary: In the biomedical field, Bis(3-chloropropyl)amine contributes to the creation of materials used in medical devices, implants, and tissue engineering .

Methods of Application: The compound’s ability to form stable chemical bonds makes it suitable for developing biocompatible materials that can interact safely with biological systems .

Results and Outcomes: Research has led to the development of materials that improve the performance and longevity of medical devices and contribute to the advancement of regenerative medicine .

Organic Electronics

Application Summary: Bis(3-chloropropyl)amine is used in the production of organic electronic components, such as conductive polymers and organic light-emitting diodes (OLEDs) .

Methods of Application: Its incorporation into electronic materials allows for the fine-tuning of electrical properties, essential for the functionality of these devices .

Results and Outcomes: This has resulted in more efficient, flexible, and lightweight electronic devices, paving the way for next-generation technology .

Photovoltaics

Application Summary: The compound plays a role in the development of photovoltaic materials for solar energy conversion, enhancing the efficiency of solar cells .

Methods of Application: Bis(3-chloropropyl)amine is used to modify the surface properties of photovoltaic materials, improving their light absorption and charge transport capabilities .

Results and Outcomes: Such modifications have led to higher solar cell efficiencies and more sustainable energy solutions .

Biomaterials

Application Summary: In the field of biomaterials, Bis(3-chloropropyl)amine is used to create materials that interact with biological systems, such as drug delivery systems and biosensors .

Methods of Application: The compound’s functional groups allow for the attachment of biomolecules, enabling the design of targeted delivery systems and sensitive biosensors .

Results and Outcomes: This has significant implications for personalized medicine and diagnostics, offering more effective and tailored treatment options .

Environmental Remediation

Application Summary: Bis(3-chloropropyl)amine is also explored for its use in environmental remediation, particularly in the detoxification of pollutants and heavy metals .

Methods of Application: The amine groups in the compound can chelate metal ions, facilitating the removal of toxic substances from water and soil .

Results and Outcomes: This application is crucial for maintaining environmental health and safety, providing methods to clean up contaminated sites .

Bis(3-chloropropyl)amine is an organic compound characterized by the presence of two chloropropyl groups attached to a nitrogen atom. Its chemical formula is , and it is classified as a secondary amine due to the presence of two alkyl groups bonded to the nitrogen. This compound is often utilized in various

- Nucleophilic Substitution Reactions: The chloropropyl groups can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups into organic molecules.

- Alkylation Reactions: It can react with primary amines or alcohols to form more complex amines or ethers through alkylation processes .

- Crosslinking Reactions: In polymer chemistry, bis(3-chloropropyl)amine can be used to crosslink silicone rubbers, enhancing their thermal and mechanical properties .

The synthesis of bis(3-chloropropyl)amine typically involves several methods:

- Alkylation of Amine: A common method involves reacting a primary amine with 3-chloropropyl chloride in the presence of a base, leading to the formation of bis(3-chloropropyl)amine through an alkylation reaction.

- Epichlorohydrin Reaction: Another approach includes coupling primary amines with epichlorohydrin, which subsequently yields bis(3-chloropropyl)amine upon hydrolysis and further reaction steps .

- Utilization of Chlorinated Propanes: Direct chlorination of propanes followed by amination can also produce this compound, albeit with potentially lower yields.

Bis(3-chloropropyl)amine has various applications across different fields:

- Chemical Synthesis: It is frequently used as a reagent for introducing chloropropyl groups into other organic compounds.

- Polymer Chemistry: The compound serves as a crosslinking agent in silicone rubber formulations, enhancing their mechanical properties and thermal stability .

- Pharmaceuticals: Its derivatives may be explored for drug delivery systems, particularly in gene therapy applications .

Studies focusing on the interactions of bis(3-chloropropyl)amine with biological systems are still emerging. Current research primarily investigates its role in gene delivery and its interactions with cellular membranes. Understanding these interactions is crucial for assessing its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with bis(3-chloropropyl)amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bis(2-hydroxy-3-chloropropyl)amine | Contains hydroxyl groups alongside chloropropyl | Enhanced solubility and potential biological activity |

| Bis(3-aminopropyl)amine | Contains amino groups instead of chlorides | Exhibits different reactivity due to amino functionality |

| Tris(2-aminoethyl)amine | Three aminoethyl groups | Often used as a chelating agent in coordination chemistry |

Each of these compounds has unique properties that differentiate them from bis(3-chloropropyl)amine, influencing their reactivity and applications in various chemical contexts.